N-(1,3-benzothiazol-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide
Overview
Description
N-(1,3-benzothiazol-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
The synthesis of N-(1,3-benzothiazol-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenated compound.
Introduction of Pyrazole Moiety: The pyrazole ring can be introduced by reacting the benzothiazole derivative with a suitable pyrazole precursor under specific conditions.
Nitration: The nitro group is introduced through a nitration reaction using nitric acid and sulfuric acid.
Amidation: The final step involves the formation of the amide bond by reacting the intermediate with a suitable amine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and advanced reaction conditions to enhance efficiency .
Chemical Reactions Analysis
N-(1,3-benzothiazol-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas can convert the nitro group to an amino group, resulting in different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or other substituents are replaced by different functional groups using appropriate reagents.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic and optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic compounds and as a ligand in coordination chemistry
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
N-(1,3-benzothiazol-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide can be compared with other benzothiazole derivatives such as:
- N-(1,3-benzothiazol-2-yl)-4-nitrobenzenesulfonamide
- N-(1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide
- N-(1,3-benzothiazol-2-yl)-4-ethoxybenzenesulfonamide
These compounds share a similar benzothiazole core but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(4-nitropyrazol-1-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O3S/c1-8(17-7-9(6-14-17)18(20)21)12(19)16-13-15-10-4-2-3-5-11(10)22-13/h2-8H,1H3,(H,15,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCXHRYOCXCOCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC2=CC=CC=C2S1)N3C=C(C=N3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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